6-Amino-3-benzyl-1H-pyrimidine-2,4-dione
Description
Properties
Molecular Formula |
C11H11N3O2 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
6-amino-3-benzyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H11N3O2/c12-9-6-10(15)14(11(16)13-9)7-8-4-2-1-3-5-8/h1-6H,7,12H2,(H,13,16) |
InChI Key |
JCGJSBVUVFPNHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=C(NC2=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations
Key Observations :
- Methoxybenzyl substituents (e.g., in ) introduce steric bulk and electronic effects, altering molecular interactions in crystal lattices or biological targets.
Heterocyclic Dione Derivatives with Divergent Cores
Imidazolidin-2,4-diones (e.g., IM-3, IM-7)
Pyrrolo(1,2-a)pyrazine-1,4-diones (e.g., PPDH, PPDHMP)
Key Comparisons :
- Pyrimidine-diones (e.g., this compound) lack reported antibacterial or CNS activities, unlike imidazolidine- and pyrrolopyrazine-diones .
- Imidazolidine derivatives are pharmacologically better characterized, with demonstrated in vivo effects .
Crystallographic Data
- 1,3-Bis(4-methoxybenzyl)-6-methylpyrimidine-2,4-dione : Exhibits weak C–H···O hydrogen bonds in crystal packing, influencing stability .
- 6-Amino-1,3-dimethylpyrimidine-2,4-dione: Lacks reported crystallographic data, suggesting differences in molecular packing compared to methoxybenzyl derivatives .
Pharmacological and Toxicological Profiles
Q & A
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